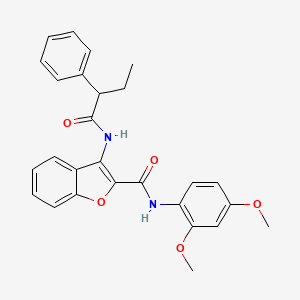
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide, also known as DPBF, is a synthetic compound that belongs to the class of benzofuran derivatives. DPBF has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research on benzofuran derivatives has led to the synthesis of novel compounds with potential therapeutic applications. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020). Similarly, compounds synthesized by Huy et al. (2008) exhibit properties that could be beneficial in medicinal chemistry (Huy et al., 2008).
Material Science Applications
Compounds derived from benzofuran have been explored for their applications in material science, such as the development of polymers with specific properties. Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units, highlighting their solubility, thermal stability, and potential for creating transparent, flexible films (Hsiao et al., 2000).
Antimicrobial and Anti-inflammatory Properties
Research has also focused on evaluating the antimicrobial and anti-inflammatory properties of benzofuran derivatives. For example, Talupur et al. (2021) investigated the antimicrobial effectiveness of benzofuran-derived compounds, highlighting their potential in developing new antimicrobial agents (Talupur et al., 2021).
Molecular Docking Studies
Molecular docking studies have been used to understand the interaction mechanisms of benzofuran derivatives with biological targets, providing insights into their potential therapeutic applications. Such studies contribute to the rational design of compounds with enhanced biological activities (Talupur et al., 2021).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c1-4-19(17-10-6-5-7-11-17)26(30)29-24-20-12-8-9-13-22(20)34-25(24)27(31)28-21-15-14-18(32-2)16-23(21)33-3/h5-16,19H,4H2,1-3H3,(H,28,31)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSWEXCFXZLGBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

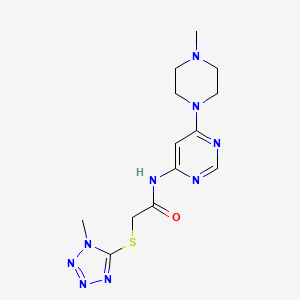
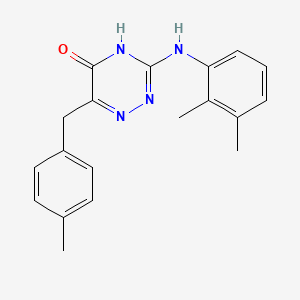
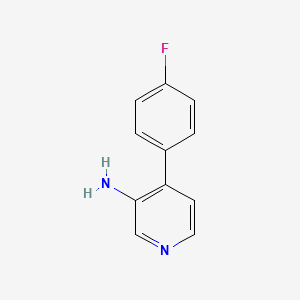
![3-benzyl-N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2355788.png)
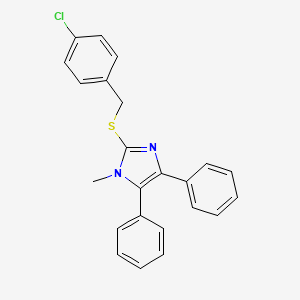
![Ethyl 1-(2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2355790.png)
![3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2355792.png)
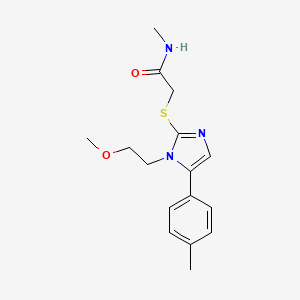
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/no-structure.png)
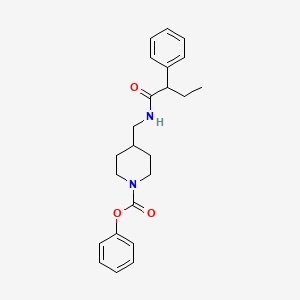
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)
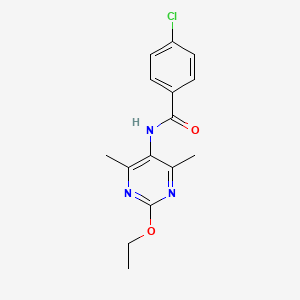
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2355805.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)